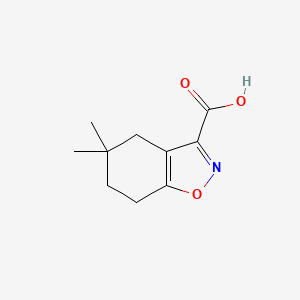

3-(Pyridin-3-yl)prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Synthesis and Properties

"3-(Pyridin-3-yl)prop-2-enenitrile" belongs to a category of compounds that have shown significant interest in coordination chemistry and material science. One study provides an extensive review of the chemistry and properties of related pyridine and benzimidazole derivatives, highlighting their potential in forming complex compounds with unique magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011). This suggests that "this compound" could be explored further for similar applications, leveraging its pyridine core for advanced material synthesis.

Catalytic Applications

Pyridine derivatives, including "this compound", are explored for their roles in catalysis. For instance, phosphine-stabilized platinum-gold and palladium-gold cluster compounds have been reviewed for their chemistry, spectroscopic properties, and applications in catalysis, indicating the potential of pyridine-based compounds in enhancing catalytic efficiencies (Pignolet, Aubart, Craighead, Gould, Krogstad, & Wiley, 1995). This area of research could benefit from the unique properties of "this compound" in developing novel catalysts.

Medicinal Chemistry

The medicinal importance of pyridine derivatives is well-documented, with applications across a range of biological activities. A review on the topic highlights the versatility of pyridine compounds in medicinal chemistry, including their roles in the development of drugs with antifungal, antibacterial, and anticancer activities (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015). "this compound", as a pyridine derivative, presents a promising scaffold for the design and synthesis of new therapeutic agents.

Agrochemicals

Pyridine-based compounds also find significant applications in the agrochemical industry. A review discusses the discovery of pyridine-based agrochemicals using Intermediate Derivatization Methods, demonstrating their crucial role as fungicides, insecticides, and herbicides (Guan, Liu, Sun, Xie, & Wang, 2016). This suggests potential avenues for exploring "this compound" in the development of novel agrochemicals.

作用機序

Target of Action

The primary target of 3-(Pyridin-3-yl)prop-2-enenitrile is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.

Mode of Action

This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the production of fructose-2,6-bisphosphate, a potent activator of glycolysis, thereby slowing down the glycolytic pathway.

Biochemical Pathways

The compound affects the glycolytic pathway , a series of biochemical reactions that convert glucose into pyruvate, producing ATP in the process . By inhibiting PFKFB3, this compound reduces the rate of glycolysis, leading to decreased energy production in cells that rely heavily on this pathway, such as cancer cells.

Pharmacokinetics

Its molecular weight (13015 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of PFKFB3 by this compound leads to a reduction in glycolytic flux and glucose uptake . This can result in decreased energy production in cells that rely heavily on glycolysis, potentially leading to cell death. This makes the compound a potential candidate for cancer treatment, as cancer cells often rely on glycolysis for energy production.

生化学分析

Biochemical Properties

For instance, it has been suggested that 3-(Pyridin-3-yl)prop-2-enenitrile could be a multi-target inhibitor , indicating that it may interact with multiple biomolecules to exert its effects.

Cellular Effects

It has been suggested that this compound could inhibit the proliferation of endothelial and cancer cells . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be an inhibitor of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), a key enzyme in the glycolytic pathway . This suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity, leading to reduced glycolytic flux and suppressed glucose uptake .

Metabolic Pathways

Given its known inhibition of PFKFB3 , it may be involved in the glycolytic pathway

特性

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHMTMHYYONLOV-HNQUOIGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2919604.png)

![5-(3,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2919607.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919608.png)

![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)

![2-(4-BUTOXYPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2919614.png)

![N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2919617.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)

![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B2919620.png)